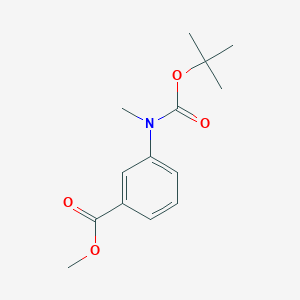
(2-Methoxy-phenyl)-propynoic acid methyl ester, 97%
Descripción general
Descripción
(2-Methoxy-phenyl)-propynoic acid methyl ester, 97% (2-MPPA-ME-97) is an organic compound with a wide range of applications in the fields of chemistry, medicine, and biochemistry. It is a water-soluble, colorless, and odorless compound with a molecular weight of 224.25 g/mol. 2-MPPA-ME-97 is a versatile compound which can be used for a variety of purposes, such as in the synthesis of drugs, in the production of various materials, and in the study of biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
(2-Methoxy-phenyl)-propynoic acid methyl ester: is a valuable precursor in the synthesis of various bioactive compounds. Its structure allows for the introduction of additional functional groups through chemical reactions, which can lead to the creation of molecules with potential pharmacological activities. For instance, modifications of this compound can result in derivatives that exhibit anti-inflammatory or anti-tumor properties .
Conducting Polymers
This compound can also serve as a monomer in the production of conducting polymers. These polymers are of great interest in scientific research due to their applications in electronics, such as organic light-emitting diodes (OLEDs), solar cells, and transistors. The methoxy group in the compound can influence the polymer’s solubility and electrical properties .
Antioxidants and UV Absorbers
The phenolic structure of (2-Methoxy-phenyl)-propynoic acid methyl ester makes it a candidate for use as an antioxidant. It can help in protecting materials from oxidative degradation. Additionally, its ability to absorb ultraviolet light makes it useful in the formulation of UV-protection coatings and sunscreens .
Flame Retardants
In the field of material science, this compound can be applied to the development of flame retardants. Its chemical structure can contribute to reducing the flammability of materials, making it a significant additive in the production of safer textiles, plastics, and other materials .
Agricultural Chemicals
There is potential for (2-Methoxy-phenyl)-propynoic acid methyl ester to be used in the synthesis of agricultural chemicals. These chemicals include pesticides and herbicides, where the compound’s properties can be harnessed to control pests and weeds effectively .
Cosmetic Industry
Lastly, the ester could find applications in the cosmetic industry. Due to its aromatic structure, it can be used in the synthesis of fragrances. Moreover, its potential antioxidant properties can be beneficial in skincare products to prevent damage caused by free radicals .
Propiedades
IUPAC Name |
methyl 3-(2-methoxyphenyl)prop-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAILREFEWIRTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C#CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-methoxyphenyl)propiolate | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

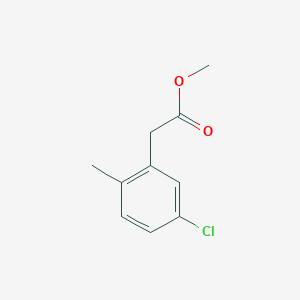
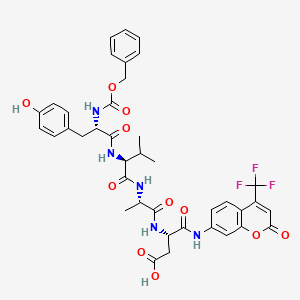

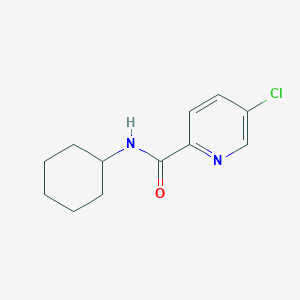

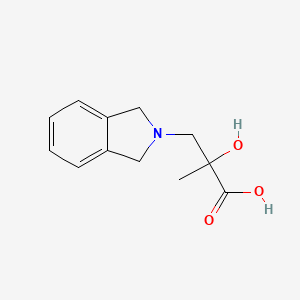
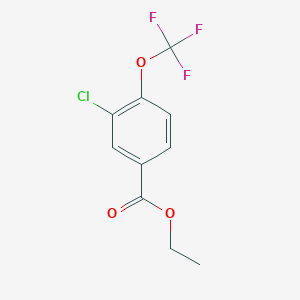
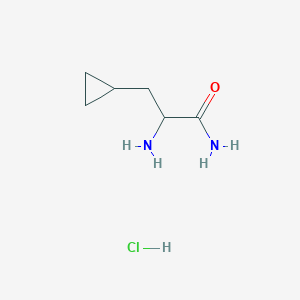
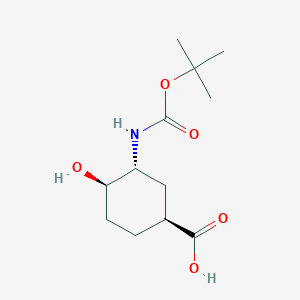
![4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B6334204.png)
